N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
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Overview
Description
N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorene backbone, followed by the introduction of nitro groups through nitration reactions. Subsequent steps involve the sulfonation of the fluorene ring and the attachment of butyl groups to the nitrogen atoms. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The sulfonamide groups may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N2,N2,N7,N7-tetramethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
- N2,N2,N7,N7-tetraethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
- N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Uniqueness
N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to the presence of butyl groups on the nitrogen atoms, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C29H40N4O9S2 |
---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetrabutyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H40N4O9S2/c1-5-9-13-30(14-10-6-2)43(39,40)21-17-23-27(25(19-21)32(35)36)28-24(29(23)34)18-22(20-26(28)33(37)38)44(41,42)31(15-11-7-3)16-12-8-4/h17-20H,5-16H2,1-4H3 |
InChI Key |
SJKBROYEXSPJRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(CCCC)CCCC |
Origin of Product |
United States |
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